Protopanaxadiol

Übersicht

Beschreibung

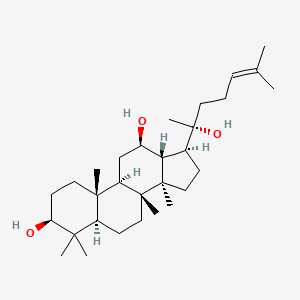

(20R)-protopanaxadiol is a diastereomer of protopanaxadiol in which the 20-hydroxy substituent has been introduced at the pro-R position.

20(R)-Protopanaxadiol is a natural product found in Panax ginseng with data available.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Anwendungen

Protopanaxadiol (PPD) ist ein Aglykon, das in mehreren Ginsenosiden vom Dammarentyp vorkommt und eine hohe pharmazeutische Potenz aufweist . Die Anwendung dieser Ginsenoside ist jedoch aufgrund der hohen Produktionskosten aufgrund des seltenen Gehalts an PPD in Panax ginseng und einer langen Kultivierungszeit (4–6 Jahre) begrenzt .

Metabolische Technik

Im Bereich der metabolischen Technik wird PPD für die biologische Massenproduktion von PPD verwendet . De-novo-Biosynthesewege für PPD wurden in Saccharomyces cerevisiae eingeführt und der Stofffluss in Richtung des Zielmoleküls wurde umstrukturiert, um die Konkurrenz um Kohlenstoffquellen zwischen nativen Stoffwechselwegen und De-novo-Biosynthesewegen, die PPD in S. cerevisiae produzieren, zu vermeiden.

Antikrebs-Eigenschaften

PPD besitzt Antikrebs-Eigenschaften . Es wurde auf sein Potenzial in der Krebsbehandlung untersucht, insbesondere im Zusammenhang mit seiner bioaktiven Verbindung, die aus Ginseng gewonnen wird .

Entzündungshemmende Eigenschaften

PPD hat auch entzündungshemmende Wirkungen . Dies macht es zu einem potenziellen Kandidaten für die Behandlung verschiedener entzündlicher Erkrankungen .

Neuroprotektive Eigenschaften

PPD hat neuroprotektive Wirkungen . Dies deutet darauf hin, dass es bei der Behandlung von neurodegenerativen Erkrankungen eingesetzt werden könnte .

Kardioprotektive Eigenschaften

PPD besitzt kardioprotektive Eigenschaften . Dies bedeutet, dass es möglicherweise zur Behandlung von Herzerkrankungen eingesetzt werden könnte .

Antiöstrogene Eigenschaften

PPD hat antiöstrogene Wirkungen . Dies deutet darauf hin, dass es bei der Behandlung von östrogenabhängigen Erkrankungen eingesetzt werden könnte .

Anxiolytische Effekte

PPD hat anxiolytische Wirkungen . Dies deutet darauf hin, dass es bei der Behandlung von Angststörungen eingesetzt werden könnte .

Wirkmechanismus

Target of Action

Protopanaxadiol (PPD) is an organic compound that is an aglycone of ginsenosides, a group of steroid glycosides . It has been found to interact with several targets in the body. One of the primary targets of PPD is Pentraxin 3 (PTX3) , which is highly expressed in the serum of patients with lupus nephritis . Another target of PPD is the lipid membrane of cells, particularly in the context of cancer treatment . Some reports also demonstrate the ability of PPD to bind to nuclear receptors , such as estrogen and glucocorticoid receptor .

Mode of Action

PPD interacts with its targets in various ways. In the case of PTX3, PPD has been shown to inhibit the abnormal proliferation of mesangial cells (MCs) with high expression of PTX3 . This interaction leads to the regulation of the PTX3/MAPK/ERK1/2 pathway . When it comes to the lipid membrane, PPD, which has a molecular structure similar to cholesterol, has been proposed to target the lipid membrane for its pharmacological effects .

Biochemical Pathways

PPD affects several biochemical pathways. The most notable is the PTX3/MAPK/ERK1/2 pathway . The excessive expression of PTX3 facilitates the proliferation of MCs, facilitates the activation of the MAPK/ERK1/2 signaling pathway, and increases the expression of HIF-1α . PPD can effectively inhibit this pathway, leading to the improvement of lupus nephritis symptoms .

Pharmacokinetics

The pharmacokinetics of PPD involves its absorption, distribution, metabolism, and excretion (ADME). Studies have shown that PPD has relatively low bioavailability, with oral absorption nearly complete, and the majority undergoing first-pass metabolism . PPD has a high plasma protein binding rate and is relatively evenly distributed in the body . Following oral administration, PPD undergoes extensive metabolism, potentially involving one structural transformation and three hydroxylation reactions . The metabolites are primarily excreted through feces and urine, indicating the presence of enterohepatic circulation .

Result of Action

The action of PPD leads to several molecular and cellular effects. In the context of lupus nephritis, PPD can effectively inhibit the abnormal proliferation of MCs with high expression of PTX3 and significantly improve lupus nephritis symptoms such as proteinuria . In the context of cancer treatment, PPD induces apoptosis in HepG2 cells by directly affecting the physical properties of the cell membrane .

Biochemische Analyse

Biochemical Properties

Protopanaxadiol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, particularly CYP716A47 and CYP716A53v2, which are involved in the hydroxylation process during ginsenoside biosynthesis . These interactions are essential for the conversion of dammarenediol-II to this compound, which is a critical step in the biosynthesis of ginsenosides. Additionally, this compound interacts with glycosyltransferases, which facilitate the glycosylation process, leading to the formation of various ginsenosides.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a vital role in cellular energy homeostasis . It also affects the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. Moreover, this compound has been reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors and enzymes, modulating their activity. For example, it inhibits the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition contributes to its anti-cancer and anti-inflammatory effects. Additionally, this compound activates transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), leading to changes in gene expression that promote cell survival and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors . Long-term exposure to this compound has been associated with sustained activation of cell signaling pathways and prolonged changes in gene expression, which can lead to lasting effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and neuroprotective actions . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects plateau at a certain dosage, and further increases in dosage lead to toxicity. Therefore, it is crucial to determine the optimal dosage range for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of ginsenosides. It interacts with enzymes such as cytochrome P450s and glycosyltransferases, which are essential for its conversion to various ginsenosides . These metabolic pathways influence the levels of metabolites and the overall metabolic flux within cells. This compound also affects the metabolism of other biomolecules, such as lipids and carbohydrates, by modulating the activity of key metabolic enzymes.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It interacts with membrane transporters, such as ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Additionally, this compound binds to plasma proteins, which influence its distribution and accumulation in different tissues. The localization of this compound within cells is also affected by its interactions with intracellular binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals. These localizations influence the activity and function of this compound, contributing to its diverse biological effects.

Eigenschaften

IUPAC Name |

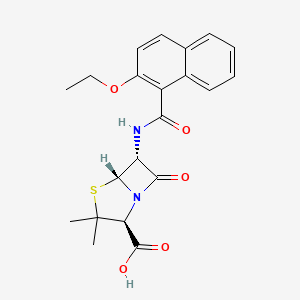

(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(2)10-9-14-30(8,33)20-11-16-29(7)25(20)21(31)18-23-27(5)15-13-24(32)26(3,4)22(27)12-17-28(23,29)6/h10,20-25,31-33H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24-,25-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYXFVCFISTUSOO-VUFVRDRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028626 | |

| Record name | Protopanaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7755-01-3 | |

| Record name | Protopanaxadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protopanaxadiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007755013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protopanaxadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7755-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPANAXADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6717R7BP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1]Benzothieno[3,2-d]pyrimidin-4(3H)-one, 2-[(dimethylamino)methyl]-8-(4-hydroxyphenyl)-](/img/structure/B1677885.png)